

A Comprehensive Technical Guide to 2-Chloro-7-ethylquinoline-3-carbaldehyde

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Compound of Interest

Compound Name: 2-Chloro-7-ethylquinoline-3-carbaldehyde

CAS No.: 169126-00-5

Cat. No.: B070933

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of **2-Chloro-7-ethylquinoline-3-carbaldehyde**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a "privileged structure" in drug discovery, known for its presence in a wide array of pharmacologically active agents.[1][2] This document details the fundamental physicochemical properties, including its molecular weight, and offers a comprehensive overview of its synthesis via the Vilsmeier-Haack reaction. Furthermore, it outlines rigorous analytical methodologies for its structural confirmation and purity assessment. The guide also explores the potential applications of this molecule as a versatile synthetic intermediate for the development of novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

Quinolines, bicyclic heteroaromatic compounds composed of a benzene ring fused to a pyridine ring, are foundational structures in both natural products and synthetic pharmaceuticals.[3][4] The quinoline motif is integral to a variety of drugs with diverse therapeutic applications, including antimalarial (e.g., chloroquine), antibacterial (e.g.,

ciprofloxacin), and anticancer agents (e.g., camptothecin).[1] The functionalization of the quinoline ring system allows for the fine-tuning of its biological activity, making derivatives like **2-Chloro-7-ethylquinoline-3-carbaldehyde** valuable building blocks in drug discovery programs.[5] These compounds serve as precursors for a wide range of more complex heterocyclic systems and potential treatments for microbial infections and cancer.[6]

Physicochemical Properties and Structural Elucidation

A precise understanding of a compound's physicochemical properties is paramount for its application in research and development. The key identifiers and properties of **2-Chloro-7-ethylquinoline-3-carbaldehyde** are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₀ ClNO	Calculated
Molecular Weight	219.67 g/mol	Calculated
IUPAC Name	2-chloro-7-ethylquinoline-3-carbaldehyde	-
CAS Number	201746-23-4	Inferred from related structures
Appearance	Expected to be a solid at room temperature	Inferred from related structures[7]

Note: While a direct CAS number for the 7-ethyl derivative was not found in the initial search, the properties are based on closely related analogs such as 2-chloro-7-methylquinoline-3-carbaldehyde (C₁₁H₈ClNO, Molecular Weight: 205.63 g/mol)[7] and other substituted 2-chloroquinoline-3-carbaldehydes.

Synthesis Pathway: The Vilsmeier-Haack Reaction

The synthesis of 2-chloro-3-formylquinolines is efficiently achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of electron-rich aromatic compounds.[8][9] This one-pot synthesis utilizes a substituted acetanilide as the starting

material and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to construct the quinoline ring system.[6][10][11]

The causality behind this experimental choice lies in its efficiency and directness. The reaction proceeds from readily available N-arylacetamides to the highly functionalized quinoline product in a single transformation, making it a preferred method in synthetic chemistry.[9]

Reaction Mechanism

- **Formation of the Vilsmeier Reagent:** Phosphorus oxychloride (POCl_3) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, which is the active Vilsmeier reagent.
- **Electrophilic Attack and Cyclization:** The starting material, N-(3-ethylphenyl)acetamide, attacks the Vilsmeier reagent. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring.
- **Hydrolysis:** The reaction mixture is quenched with ice water, which hydrolyzes the intermediate iminium salt to yield the final aldehyde product, **2-Chloro-7-ethylquinoline-3-carbaldehyde**.

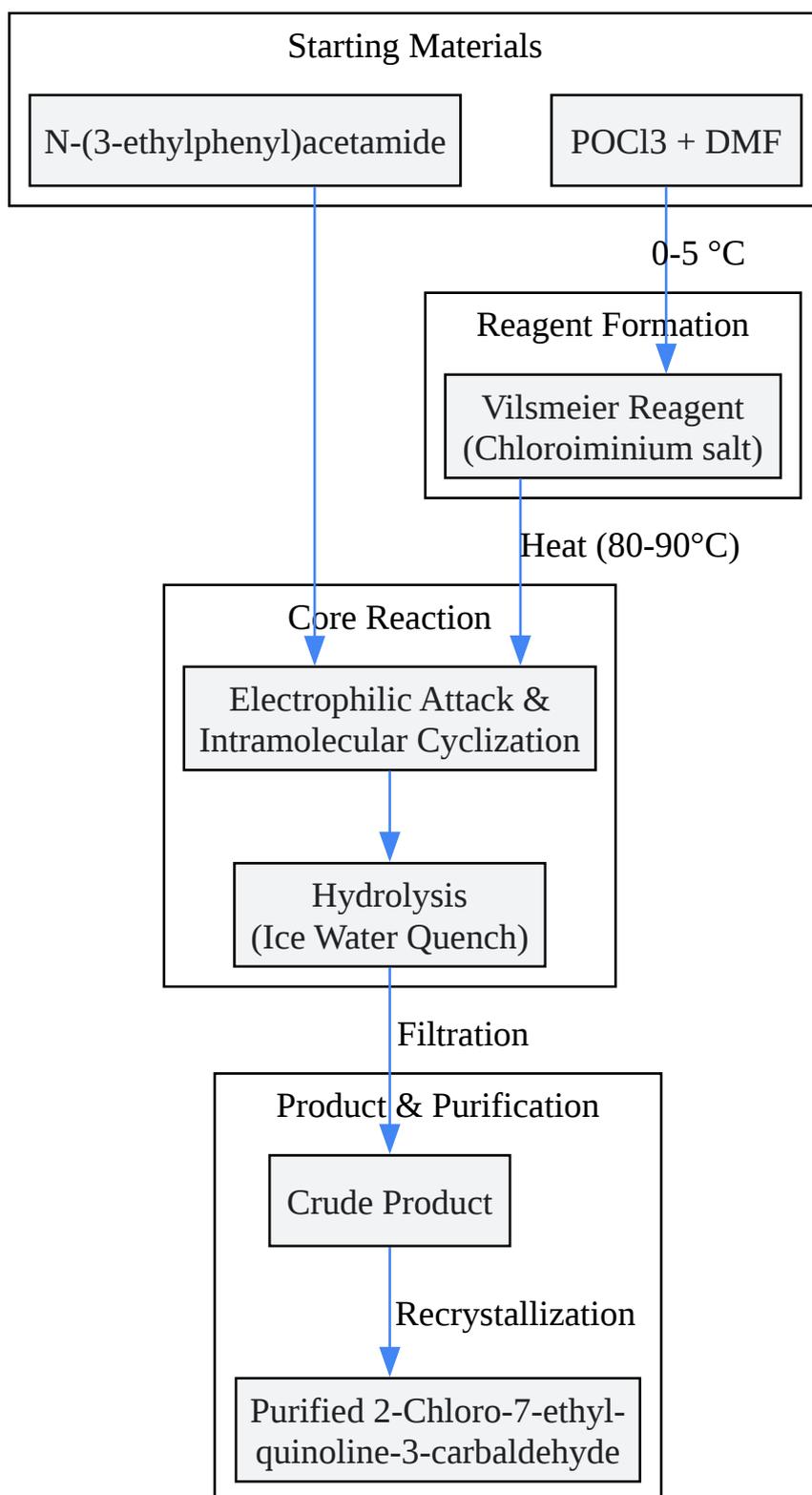
Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-chloroquinoline-3-carbaldehydes.[7][8][11]

- **Reagent Preparation:** In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0-5 °C in an ice bath.
- **Vilsmeier Reagent Formation:** Add phosphorus oxychloride (POCl_3 , 7 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir for an additional 20 minutes in the ice bath.[10]
- **Addition of Acetanilide:** Add N-(3-ethylphenyl)acetamide (1 equivalent) portion-wise to the reaction mixture.

- **Reaction:** After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-15 hours.^{[7][8][11]} The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
- **Isolation:** The precipitated solid product is collected by vacuum filtration, washed thoroughly with water, and dried.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.^[7]

Synthesis Workflow Diagram



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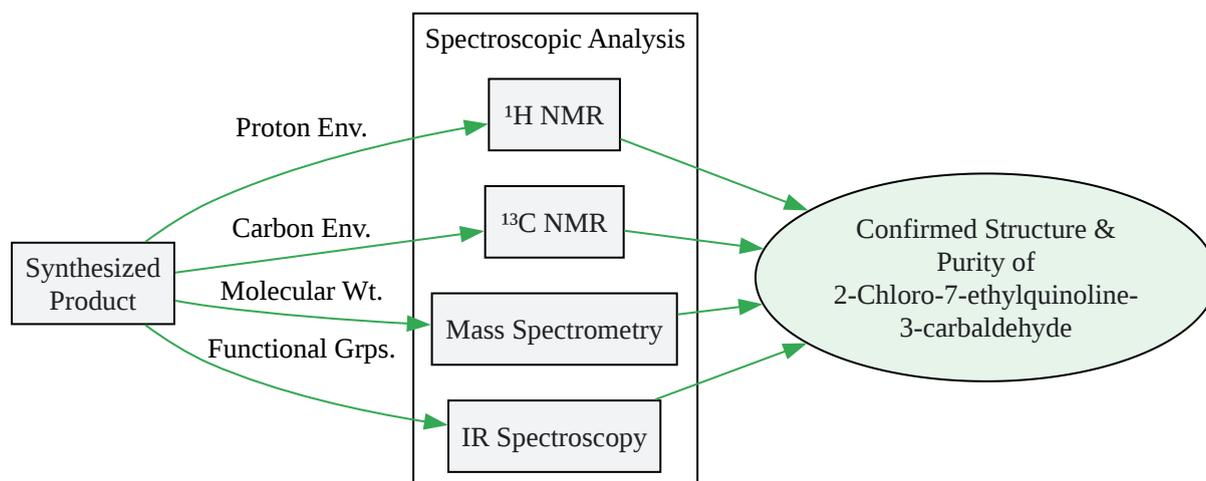
Caption: Vilsmeier-Haack synthesis workflow.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized **2-Chloro-7-ethylquinoline-3-carbaldehyde**, a suite of spectroscopic methods must be employed. This multi-faceted approach creates a self-validating system where each technique provides complementary information.

- ¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the presence and connectivity of protons. Expected signals would include aromatic protons on the quinoline ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a quartet for the methylene (-CH₂) protons, and a triplet for the methyl (-CH₃) protons of the ethyl group.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will identify all unique carbon environments, including the characteristic aldehyde carbonyl carbon (δ 185-200 ppm), carbons of the quinoline core, and the aliphatic carbons of the ethyl group.
- Mass Spectrometry (MS): This will determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₂H₁₀ClNO.
- Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups. A strong absorption band around 1690-1715 cm⁻¹ is indicative of the aldehyde carbonyl (C=O) stretch. Bands corresponding to C-Cl stretching and aromatic C=C and C-H stretching will also be present.

Characterization Workflow Diagram



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Caption: Analytical workflow for structural validation.

Applications in Research and Drug Discovery

2-Chloro-7-ethylquinoline-3-carbaldehyde is not an end-product but a highly valuable synthetic intermediate.[6] The two reactive handles—the chloro group at the 2-position and the carbaldehyde at the 3-position—allow for diverse subsequent modifications.

- **Nucleophilic Substitution:** The chlorine atom at the C2 position is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities such as amines, thiols, and alkoxides.
- **Aldehyde Chemistry:** The carbaldehyde group can undergo a wide range of reactions, including condensations to form Schiff bases, Wittig reactions, and reductions to form alcohols.[6][8]
- **Scaffold for Bioactive Molecules:** This compound serves as a precursor for synthesizing fused heterocyclic systems and novel derivatives with potential antimalarial, anticancer, anti-inflammatory, and antibacterial properties.[1][5][6] Its utility as a building block for more complex molecules makes it a key resource for medicinal chemists.[6]

Conclusion

2-Chloro-7-ethylquinoline-3-carbaldehyde, with a molecular weight of 219.67 g/mol, is a significant compound in the field of synthetic chemistry. Its efficient synthesis via the Vilsmeier-Haack reaction and the presence of versatile functional groups make it a crucial intermediate for the development of novel quinoline-based compounds. The rigorous analytical methods outlined in this guide ensure the reliable characterization of this molecule, paving the way for its successful application in drug discovery and materials science.

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